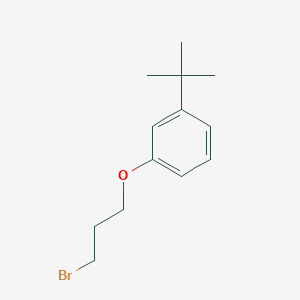
1-(3-Bromopropoxy)-3-tert-butylbenzene
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like IR, NMR, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This research falls under the field of Chemical Crystallography .
Summary of the Application
The study involves the synthesis of chalcone derivatives, including those with bromopropoxy side chains. These compounds were characterized using 1H NMR and HRMS , and their crystalline structures were further characterized by X-ray crystal diffraction .
Methods of Application or Experimental Procedures
The compounds were synthesized and their structures were characterized using 1H NMR and HRMS . The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .
Results or Outcomes
Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase , but two others increased the activity of α-glucosidase .
2. Solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene in Aqueous Ethanol Mixtures
Specific Scientific Field
This research falls under the field of Solution Chemistry .
Summary of the Application
The study involves the measurement of the solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene in aqueous ethanol mixtures. This compound is an important intermediate for the manufacture of omoconazole nitrate .
Methods of Application or Experimental Procedures
The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system .
Results or Outcomes
The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models. The calculated solubilities showed good agreement with the experimental data .
3. Research Chemical: 1-Bromo-3-(3-bromopropoxy)propane
Specific Scientific Field
This compound is used in Chemical Research .
Summary of the Application
1-Bromo-3-(3-bromopropoxy)propane is a useful research chemical. It can be purchased from Biosynth for a variety of research applications .
Methods of Application or Experimental Procedures
This compound can be used in a variety of research applications, but the specific methods of application or experimental procedures would depend on the particular research context .
Results or Outcomes
The outcomes would also depend on the specific research context .
4. Synthesis of Omoconazole Nitrate
Specific Scientific Field
This research falls under the field of Pharmaceutical Chemistry .
Summary of the Application
1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate , a broad-spectrum antifungal agent with strong antifungal activity .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of omoconazole nitrate, which is used to treat diseases caused by infections with Trichophyton mentagrophytes or Candida albicans .
Results or Outcomes
Omoconazole nitrate is a successful antifungal agent used to treat various fungal infections .
5. Research Chemical: 1-Bromo-3-(3-bromopropoxy)propane
Specific Scientific Field
This compound is used in Chemical Research .
Summary of the Application
1-Bromo-3-(3-bromopropoxy)propane is a useful research chemical. It can be purchased from Biosynth for a variety of research applications .
Methods of Application or Experimental Procedures
This compound can be used in a variety of research applications, but the specific methods of application or experimental procedures would depend on the particular research context .
Results or Outcomes
The outcomes would also depend on the specific research context .
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Zukünftige Richtungen
This involves understanding the current state of research on the compound and potential future applications or areas of study.
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-3-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGUJOPIXSFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-tert-butylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)

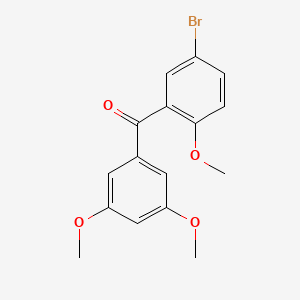
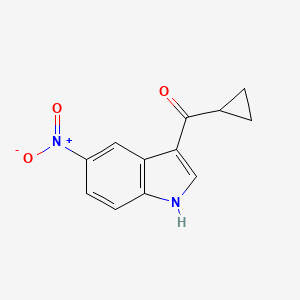
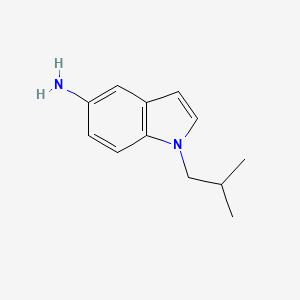
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
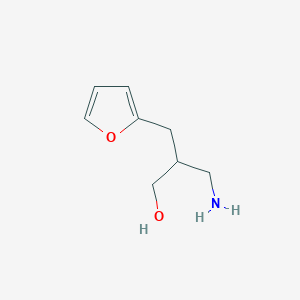
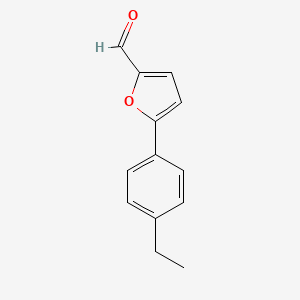
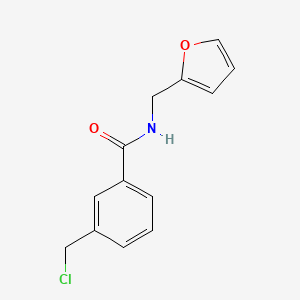
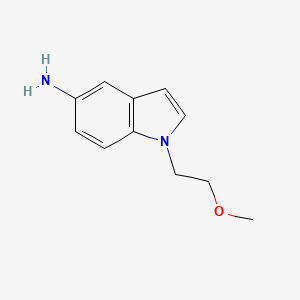
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)